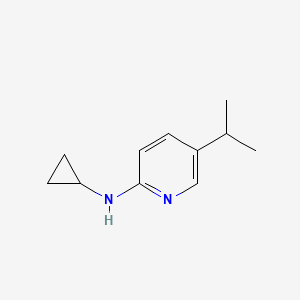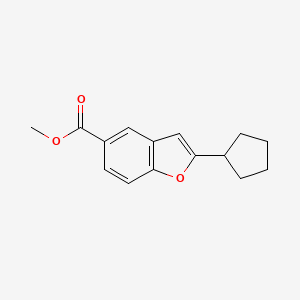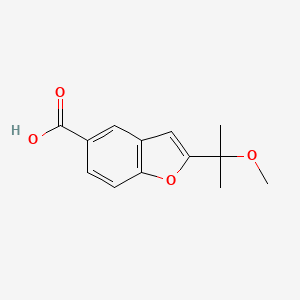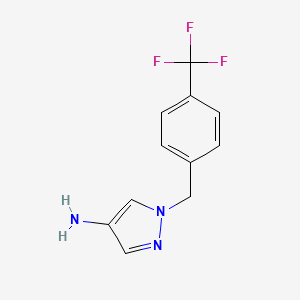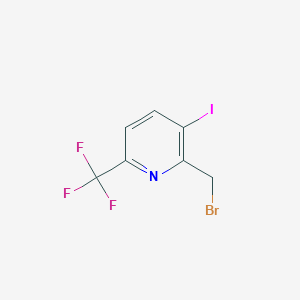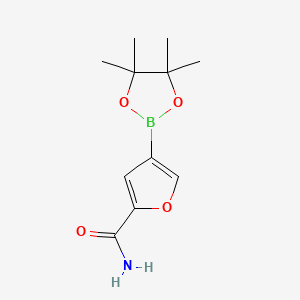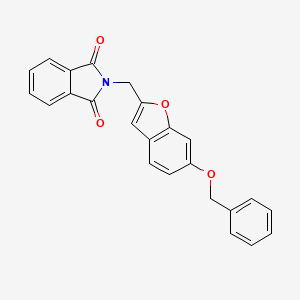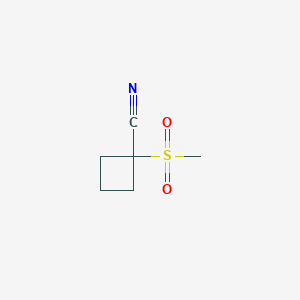
1-(Methylsulfonyl)cyclobutanecarbonitrile
Overview
Description
1-(Methylsulfonyl)cyclobutanecarbonitrile is a chemical compound with the CAS Number: 1248918-52-6 . It has a molecular weight of 159.21 and its IUPAC name is 1-(methylsulfonyl)cyclobutanecarbonitrile .
Molecular Structure Analysis
The InChI code for 1-(Methylsulfonyl)cyclobutanecarbonitrile is 1S/C6H9NO2S/c1-10(8,9)6(5-7)3-2-4-6/h2-4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(Methylsulfonyl)cyclobutanecarbonitrile has a molecular formula of C6H9NO2S . The average mass is 159.206 Da and the monoisotopic mass is 159.035400 Da .Scientific Research Applications
Nucleophilic Substitution and Synthesis
- The compound exhibits potential in nucleophilic substitution reactions. For instance, hetarylacetonitriles, including variants with the methylsulfonyl group, react with specific chloropyrimidines to produce new ketonitriles. These ketonitriles can further undergo reactions with aliphatic amines, leading to the replacement of the methylsulfonyl group, illustrating its reactivity and potential in organic synthesis (Volovenko & Blyumin, 2000).
Halogenation Reactions
- In halogenation studies, 1-methylsulfonyl substituted compounds demonstrate notable reactivity. For instance, certain tricycloheptanes with a 1-methylsulfonyl substitution react with iodine and other halogenating agents, showcasing the compound's relevance in stereoselective synthesis and its potential utility in the development of new halogenated organic compounds (Vasin et al., 2012).
Formation of Cyclic Compounds
- The compound is involved in the formation of various cyclic compounds. For example, reactions involving 1-(arylsulfonyl) bicyclobutanes lead to the formation of cyclic ketones and cyclobutanes, highlighting its role in synthesizing complex organic structures (Gaoni, 1988).
Preparation of Lactones and Cyclobutanones
- The compound is instrumental in the preparation of α-methylene-γ-butyrolactones, as it reacts with Grignard reagent or aryllithium to form cyclobutanol, which is further treated to yield butyrolactone. This showcases its utility in lactone and cyclobutanone synthesis (Fujiwara et al., 1989).
Radical Acylation Reactions
- The methylsulfonyl group, as part of a broader class of compounds, plays a role in radical acylation reactions. This is evident in studies where methanesulfonyl oxime ether undergoes thermal decomposition, implying potential applications in radical chemistry (Kim et al., 2001).
Antibacterial Activity
- Sulfone derivatives, which include methylsulfonyl groups, have been investigated for their antibacterial activities. For instance, certain compounds have shown effectiveness against rice bacterial leaf blight, indicating potential applications in agricultural and pharmaceutical fields (Shi et al., 2015).
properties
IUPAC Name |
1-methylsulfonylcyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-10(8,9)6(5-7)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKDKULIGRNJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)cyclobutanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



